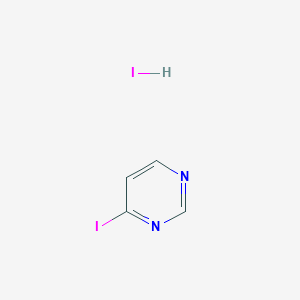![molecular formula C16H17ClFN3 B6306764 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline CAS No. 2006277-40-1](/img/structure/B6306764.png)
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Binding Affinity at D2-like Receptors
Compounds such as 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline, with arylalkyl substituents, are key pharmacophoric groups in several antipsychotic agents. Research has demonstrated that these substituents can significantly enhance the potency and selectivity of binding affinity at D2-like receptors, which are crucial targets in the treatment of psychiatric disorders. The composite structure of these molecules, including the specific arylalkyl moieties, is responsible for their selectivity and potency, underscoring the importance of structural nuances in the design of effective therapeutic agents (Sikazwe et al., 2009).
Piperazine Derivatives and Therapeutic Uses
Piperazine, a core moiety in this compound, has been identified as a versatile scaffold in drug discovery, with a plethora of therapeutic applications across a range of conditions including psychiatric disorders, infectious diseases, and inflammation. Modification of the piperazine nucleus has led to the development of molecules with diverse pharmacological profiles, highlighting the scaffold's potential in the rational design of novel therapeutic agents. This versatility reflects the broad potential of piperazine-based molecules in drug discovery, promoting further research into their pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Anti-mycobacterial Activity
The piperazine scaffold, integral to this compound, also plays a significant role in antimicrobial research, particularly against Mycobacterium tuberculosis. Compounds featuring the piperazine unit have shown promising anti-mycobacterial activity, including against multidrug-resistant and extremely drug-resistant strains of tuberculosis. This review highlights the design and structure-activity relationship of potent piperazine-based anti-TB molecules, offering insights for the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, often leading to changes in cellular function .
Pharmacokinetics
The compound’s molecular weight (30578) and its topological polar surface area (325) suggest that it may have good bioavailability .
Result of Action
Similar compounds are known to induce a variety of cellular responses, often leading to changes in cell function .
Action Environment
The action, efficacy, and stability of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature .
properties
IUPAC Name |
2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3/c17-12-5-6-15(13(18)11-12)20-7-9-21(10-8-20)16-4-2-1-3-14(16)19/h1-6,11H,7-10,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSJONNPBUTWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

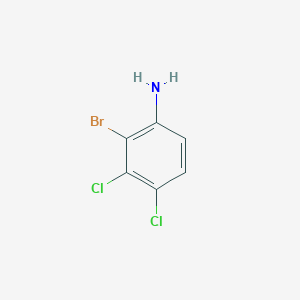

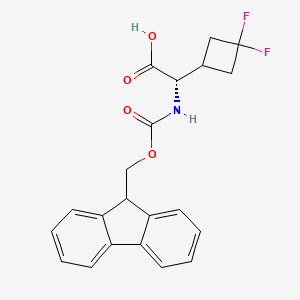
![t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6306718.png)

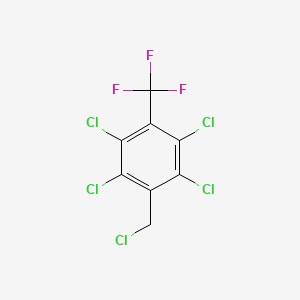
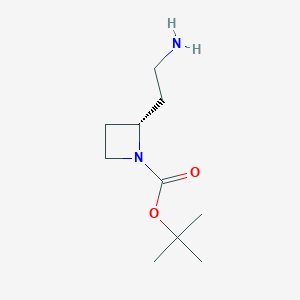

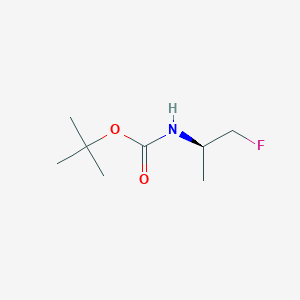
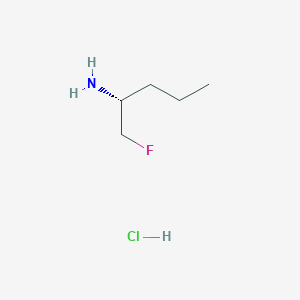
![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)

